molecular formula C14H11F3N2O B188055 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 20878-52-8

2-amino-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B188055
CAS No.: 20878-52-8
M. Wt: 280.24 g/mol
InChI Key: OAEMTEMEJOQHES-UHFFFAOYSA-N
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Description

2-amino-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzamide core linked to a 3-(trifluoromethyl)phenyl group, a motif frequently employed to enhance a molecule's binding affinity and metabolic stability. Researchers exploring ligands for the NMDA receptor's phencyclidine (PCP) binding site utilize this structural framework, as it is associated with high-affinity binding to this target, which is crucial for studying neurological conditions . Furthermore, the 3-(trifluoromethyl)phenyl-benzamide structure is a recognized pharmacophore in the development of tyrosine kinase inhibitors . This makes the compound a valuable building block for investigating novel therapeutics in oncology, particularly for targeting resistant forms of kinases like BCR-ABL . Its utility also extends to anticonvulsant research, where analogous fluorinated N-benzamide compounds demonstrate potential as T-type calcium channel blockers for the study of drug-resistant epilepsy . This versatile compound serves as a key intermediate for researchers aiming to develop new chemical entities for probing neurological pathways and kinase signaling cascades.

Properties

IUPAC Name

2-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O/c15-14(16,17)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)18/h1-8H,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEMTEMEJOQHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363984
Record name 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20878-52-8
Record name 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis: 3-(Trifluoromethyl)aniline

The synthesis of 3-(trifluoromethyl)aniline, a critical precursor, involves nitration of benzotrifluoride followed by reduction.

Nitration Protocol

  • Reagents : Fuming nitric acid (HNO₃, 90%) and concentrated sulfuric acid (H₂SO₄, 98%).

  • Conditions : Temperature maintained at 20–30°C during HNO₃ addition to prevent over-nitration.

  • Outcome : 3-Nitrobenzotrifluoride is isolated in 72–78% yield after neutralization and extraction.

Reduction to Amine

  • Catalytic Hydrogenation : H₂ gas (1–3 atm) with palladium on carbon (Pd/C, 5% w/w) in ethanol at 50°C.

  • Chemical Reduction : Iron powder in hydrochloric acid (Fe/HCl), though less efficient (yield: 65%).

Amide Bond Formation

Coupling 3-(trifluoromethyl)aniline with 2-aminobenzoyl chloride is the most direct route.

Acyl Chloride Preparation

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM).

  • Conditions : Reflux at 40°C for 4 hours, yielding 2-aminobenzoyl chloride (95% purity).

Coupling Reaction

  • Base : Triethylamine (Et₃N) or pyridine to scavenge HCl.

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C for 6–8 hours.

  • Yield : 80–85% after recrystallization from ethanol/water.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF enhances reaction rates due to improved solubility of intermediates.

  • Temperature : Elevated temperatures (≥60°C) reduce reaction time but risk decomposition of the trifluoromethyl group.

Catalytic vs. Stoichiometric Approaches

Method Catalyst/Reagent Yield (%) Purity (%)
Acyl Chloride CouplingNone (Et₃N base)80–8595–98
EDCl/HOBt MediatedEDCl/HOBt75–8090–92

Key Insight : Acyl chloride methods outperform coupling agents like EDCl in both yield and simplicity.

Industrial-Scale Production Strategies

Continuous Flow Reactors

  • Advantages : Improved heat transfer and reduced side reactions.

  • Parameters :

    • Residence time: 10–15 minutes

    • Throughput: 50 kg/day per reactor module.

Purification Techniques

  • Crystallization : Ethanol/water mixtures (3:1 v/v) yield needle-like crystals (melting point: 142–144°C).

  • Chromatography : Silica gel with hexane/ethyl acetate (4:1) for analytical samples (purity ≥99%).

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 8H, aromatic), 5.12 (s, 2H, NH₂).

  • ¹⁹F NMR : δ -62.5 ppm (CF₃).

  • IR : 1650 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (N–H bend).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 min.

  • Elemental Analysis : Calculated (C₁₄H₁₁F₃N₂O): C 59.15%, H 3.90%; Found: C 59.02%, H 3.88%.

Challenges and Mitigation Strategies

Trifluoromethyl Group Stability

  • Issue : Degradation under strong acids or bases.

  • Solution : Use buffered conditions (pH 6–8) during coupling.

Regioselective Nitration

  • Issue : Formation of 2-nitro isomers.

  • Solution : Controlled nitration at ≤30°C minimizes byproducts .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an inhibitor of protein kinases, particularly in the treatment of cancers such as chronic myeloid leukemia (CML). Research indicates that derivatives of this compound exhibit high inhibitory activity against the platelet-derived growth factor receptor alpha (PDGFRα), which is implicated in various malignancies .

Case Study:
In a study focused on the design of BCR-ABL inhibitors, compounds containing the trifluoromethyl group showed enhanced binding affinity due to van der Waals interactions, leading to improved efficacy against imatinib-resistant mutations .

CompoundIC50 (nM)Target
Compound A4.6BCR-ABL WT
Compound B227BCR-ABL T315I

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In models of acute lung injury, derivatives demonstrated significant reductions in pulmonary edema and inflammatory markers when administered prior to inflammatory stimuli .

Data Summary:

  • Dosage: 20 or 40 mg/kg BID
  • Effect: Dose-dependent reduction in lung wet/dry ratio and total protein concentrations in bronchoalveolar lavage fluid.

Synthetic Routes

The synthesis of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3-(trifluoromethyl)aniline with appropriate acylating agents under basic conditions. This reaction can be optimized using continuous flow reactors to enhance yield and purity.

Common Reagents:

  • Triethylamine or pyridine as bases
  • Acyl chlorides as acylating agents

Enzyme Inhibition

Research has shown that compounds containing the trifluoromethyl group can act as enzyme inhibitors, modulating activities of various receptors and enzymes involved in disease pathways .

Mechanism of Action:
The trifluoromethyl moiety increases the hydrophobic character of the molecule, improving membrane permeability and facilitating interaction with biological targets.

Material Science

Beyond medicinal uses, this compound is being explored for its potential in developing advanced materials with specific properties due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Benzamide 2-Position

2-Hydroxy-N-(3-Trifluoromethylphenyl)Benzamide Derivatives
  • Structural Difference : Replacement of -NH₂ with -OH at the benzamide 2-position.
  • Impact: Reduced hydrogen-bonding capacity compared to the amino analog. Enhanced electrophilicity due to the phenolic -OH, facilitating reactions like esterification and hydrazide formation . Lower cytotoxicity in sulfate-reducing bacteria (e.g., Desulfovibrio piger) compared to chloro-hydroxy analogs .
5-Chloro-2-Hydroxy-N-[3-(Trifluoromethyl)Phenyl]Benzamide (MMV665807)
  • Structural Difference : Addition of a 5-chloro substituent and -OH at the benzamide 2-position.
  • Biological Activity: Exhibits potent anti-staphylococcal and anti-biofilm activity (MIC: 30 µmol/L) . Higher cytotoxicity (53–90% growth inhibition in D. piger) compared to the amino analog, likely due to enhanced electrophilicity from -Cl .
Compound Name Substituents (Benzamide) Key Biological Activity Reference
2-Amino-N-[3-(CF₃)Ph]Benzamide 2-NH₂ Antiviral, kinase inhibition
2-Hydroxy-N-[3-(CF₃)Ph]Benzamide 2-OH Intermediate for hydrazones
5-Cl-2-OH-N-[3-(CF₃)Ph]Benzamide 2-OH, 5-Cl Anti-biofilm, cytotoxic

Substitution on the Phenyl Ring

4-Chloro-N-[3-(Trifluoromethyl)Phenyl]Benzamide
  • Structural Difference : Chloro substituent at the benzamide 4-position.
  • Impact: Increased steric bulk and altered electronic properties compared to the 2-amino analog. Limited bioactivity data, but safety profiles indicate moderate toxicity (100% purity) .
3,5-Bis(Trifluoromethyl)Phenyl Analogs
  • Structural Difference : Dual -CF₃ groups at phenyl 3,5-positions.
  • Impact :
    • Higher lipophilicity (logP > 4) improves membrane permeability but may reduce solubility.
    • Used in kinase inhibitors targeting EGFR and VEGFR .

Quinazoline and Piperazine Derivatives

4-Methyl-3-Quinazolinyl-N-[3-(CF₃)Ph]Benzamide
  • Structural Difference : Quinazoline ring fused at benzamide 3-position.
  • Biological Activity :
    • High kinase inhibitory activity (IC₅₀ < 50 nM) against EGFR and HER2 .
    • Improved selectivity due to the quinazoline moiety’s planar structure .
Piperazine-Carbonyl Derivatives
  • Structural Difference : Piperazine-linked carbonyl groups at benzamide 3-position.
  • Biological Activity :
    • Moderate anticancer activity (GI₅₀: 1–10 µM) against tyrosine kinases .
    • Lower potency than quinazoline derivatives, likely due to reduced binding affinity .

Polymorphism and Crystallography

The trifluoromethyl group influences crystal packing. For example, 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide exhibits concomitant dimorphism (triclinic and monoclinic forms) with similar lattice energies . In contrast, the amino group in 2-amino-N-[3-(CF₃)Ph]benzamide may stabilize a single crystalline form via stronger N–H···O hydrogen bonds.

Biological Activity

2-amino-N-[3-(trifluoromethyl)phenyl]benzamide is a compound of significant interest due to its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent. This article reviews the compound's biological activity, synthesizing findings from various studies, including case studies and experimental data.

  • Molecular Formula : C14H11F3N2O
  • Molecular Weight : 284.25 g/mol
  • CAS Number : 349-55-3

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory properties. Specifically, it has been shown to inhibit various receptor tyrosine kinases (RTKs), which are critical in cancer progression and other diseases.

  • Inhibitory Activity Against PDGFRα :
    • The compound demonstrated 67% inhibition at a concentration of 10 nM against PDGFRα, indicating its potential as an anticancer agent targeting this pathway .
  • Antiparasitic Activity :
    • In a study involving Trypanosoma brucei, the compound was part of a series that showed promising antiparasitic activity. One derivative exhibited an in vitro EC50 of 0.001 μM , highlighting the potential for developing treatments for Human African Trypanosomiasis (HAT) .
  • Anticancer Activity :
    • Compounds with similar structures were evaluated for cytotoxicity against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The compound showed significant selectivity and potency, with IC50 values ranging from 5.6 μM to 8.2 μM depending on the specific analog tested .

Case Study 1: Anticancer Efficacy

In a detailed study, a series of benzamide derivatives were synthesized, including those containing the trifluoromethyl group. The results indicated that compounds similar to this compound exhibited high inhibitory activity against multiple RTKs, suggesting their utility in cancer therapy. Notably, analogs like compound 10 achieved over 90% inhibition against EGFR at low concentrations .

Case Study 2: Antiparasitic Screening

A phenotypic screen for antiparasitic compounds led to the identification of several benzamide derivatives with significant activity against Trypanosoma brucei. One such compound demonstrated effective oral bioavailability and therapeutic potential in murine models, curing infected mice when administered at 50 mg/kg/day .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing biological activity. Studies have shown that substituents at specific positions on the phenyl ring can significantly affect potency:

  • Substituting fluorine with chlorine or bromine increased potency by fourfold.
  • Trifluoromethyl and methyl derivatives retained activity, while substitutions with methoxy or nitro groups eliminated it entirely .

Data Summary Table

CompoundTargetInhibition (%)IC50 (μM)Reference
This compoundPDGFRα67% at 10 nMN/A
Compound 73 (analog)Trypanosoma bruceiN/A0.001
Compound 10 (analog)EGFR>90% at 10 nMN/A
Compound 13 (analog)K562 cellsN/A5.6

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide, and how do reaction conditions influence yield?

Methodological Answer : The synthesis typically involves amide bond formation between 2-aminobenzoic acid derivatives and 3-(trifluoromethyl)aniline. Key factors include:

  • Acylating agents : Use of activated intermediates like acyl chlorides (e.g., 2-aminobenzoyl chloride) to enhance reactivity .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C promote coupling efficiency, while excess base (e.g., triethylamine) neutralizes HCl byproducts .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Yield optimization requires monitoring stoichiometry and reaction time via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) confirm the structure and purity of this compound?

Methodological Answer :

  • NMR : 1^1H NMR shows distinct signals for the aromatic protons (δ 6.8–8.2 ppm), the NH2_2 group (δ 5.5–6.0 ppm), and the trifluoromethyl group (no proton signal). 19^{19}F NMR confirms CF3_3 presence (δ -60 to -65 ppm) .
  • IR : Amide C=O stretch (~1650 cm1^{-1}) and NH2_2 bending (~1600 cm1^{-1}) are key markers .
  • X-ray crystallography : Resolves stereoelectronic effects; for example, the dihedral angle between benzamide and trifluoromethylphenyl groups impacts molecular packing .

Q. What preliminary biological screening approaches are suitable for assessing this compound’s activity?

Methodological Answer :

  • Enzyme inhibition assays : Target bacterial acyl carrier protein synthase (AcpS-PPTase) due to structural similarity to trifluoromethyl-containing inhibitors .
  • Cellular viability assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) to evaluate antimicrobial potential .
  • Docking studies : Preliminary computational modeling (AutoDock Vina) predicts binding affinity to enzyme active sites .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding interactions?

Methodological Answer :

  • Electron-withdrawing effect : The CF3_3 group reduces electron density on the phenyl ring, enhancing electrophilic substitution resistance. This is quantified via Hammett constants (σm_m = 0.43) .
  • Hydrophobic interactions : Molecular dynamics simulations (e.g., GROMACS) reveal CF3_3 enhances binding to hydrophobic enzyme pockets (e.g., bacterial PPTases) .
  • Crystallographic analysis : X-ray structures show CF3_3 participates in halogen bonding with protein residues (e.g., Arg side chains) .

Q. What computational strategies resolve contradictions in reported biological data (e.g., variable IC50_{50}50​ values)?

Methodological Answer :

  • Meta-analysis : Apply QSAR (Quantitative Structure-Activity Relationship) models to reconcile discrepancies by correlating substituent effects (e.g., amino vs. nitro groups) with activity .
  • Free energy calculations : Use MM/PBSA or FEP (Free Energy Perturbation) to quantify binding energy variations across experimental setups .
  • Experimental validation : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate confounding factors .

Q. How can degradation pathways and stability be systematically evaluated under physiological conditions?

Methodological Answer :

  • Forced degradation studies : Expose the compound to oxidative (H2_2O2_2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor via LC-MS to identify degradation products (e.g., hydrolysis of the amide bond) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; analyze purity loss using HPLC-PDA .
  • Metabolite identification : Incubate with liver microsomes (human/rat) and use HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 2
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2-amino-N-[3-(trifluoromethyl)phenyl]benzamide

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